molecular formula C6H7N5 B1430251 [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine CAS No. 793659-01-5

[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine

Cat. No.: B1430251
CAS No.: 793659-01-5
M. Wt: 149.15 g/mol
InChI Key: FJAANHMNFVSWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine is a chemical compound belonging to the class of triazolo[4,3-b]pyridazines. These compounds are characterized by a fused triazole and pyridazine ring system, which imparts unique chemical and biological properties. The presence of the amine group in the structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine typically involves the following steps:

  • Formation of the Triazolo[4,3-b]pyridazine Core: : This can be achieved through the cyclization of appropriate precursors such as hydrazines and α-haloketones or α-haloesters.

  • Introduction of the Amine Group: : The amine group can be introduced through nucleophilic substitution reactions or reductive amination processes.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the amine group to an amide or nitro group.

  • Reduction: : Reduction of nitro groups to amines.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).

  • Substitution: : Nucleophiles such as alkyl halides or alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Amides, nitro compounds.

  • Reduction: : Secondary or tertiary amines.

  • Substitution: : Alkylated or hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the development of new chemical entities.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its derivatives have been studied for their biological activity, including antitumor properties.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their ability to inhibit specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in the case of antitumor activity, the compound may inhibit enzymes like c-Met or Pim-1, which are involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazole-Fused Pyrazines: : These compounds share a similar fused ring structure but differ in the arrangement of the rings.

  • 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: : Another triazolo-pyridazine derivative with different substitution patterns.

Uniqueness

What sets [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine apart is its specific substitution pattern and the presence of the amine group, which provides unique reactivity and biological activity compared to other triazolo-pyridazine derivatives.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAANHMNFVSWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793659-01-5
Record name 1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine
Reactant of Route 2
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine
Reactant of Route 3
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine
Reactant of Route 4
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine
Reactant of Route 5
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine
Reactant of Route 6
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.